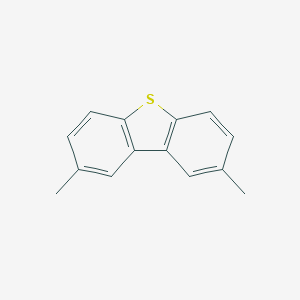

2,8-Dimethyldibenzothiophene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 2,8-Dimethyldibenzothiophene involves complex reactions including oxidative coupling and Stille coupling, demonstrating the intricate steps needed to prepare such compounds. For instance, 4,6-Dimethyldibenzothiophene, a compound with structural similarities, can be synthesized through a series of reactions involving coupling and annulation processes, indicating the complexity of synthesizing specific dimethyldibenzothiophenes (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,8-Dimethyldibenzothiophene derivatives has been extensively studied, revealing insights into the electronic and spatial configuration that impact their chemical behavior. X-ray crystallography studies provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with catalysts during desulfurization processes (Kopf et al., 1979).

Chemical Reactions and Properties

2,8-Dimethyldibenzothiophene participates in various chemical reactions, showcasing its reactivity profile. One of the notable reactions is its role in hydrodesulfurization, where it serves as a refractory sulfur compound. Studies on its hydrogenated derivatives and their reactivity further elucidate the challenges in desulfurizing such compounds, highlighting the need for efficient catalysts and optimized reaction conditions (Yang et al., 2014).

Physical Properties Analysis

The physical properties of 2,8-Dimethyldibenzothiophene, such as its melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments, particularly in relation to its use in petrochemical processing and environmental studies. The stability of its crystal structure under various conditions provides insights into its robustness and the challenges in its transformation during desulfurization processes.

Chemical Properties Analysis

The chemical properties of 2,8-Dimethyldibenzothiophene, including its electron affinity, acidity, and basicity, play a significant role in its interactions with catalysts and reagents. Its resistance to desulfurization underscores the importance of developing advanced catalytic systems capable of effectively removing sulfur from such compounds. Studies on its binding affinity and interactions with transition metal complexes offer valuable information for designing more efficient desulfurization catalysts (Vecchi et al., 2003).

Wissenschaftliche Forschungsanwendungen

Organometallic Complexes and Desulfurization Reactions : Dibenzothiophenes, including 2,8-Dimethyldibenzothiophene, demonstrate unique reactivity compared to thiophene and benzothiophene, leading to the formation of new organometallic complexes and a distinctive desulfurization reaction (Vicic & Jones, 1999).

Crystal and Molecular Structure Analysis : The crystal and molecular structure of a derivative of 2,8-Dimethyldibenzothiophene has been investigated, providing insights into its anti-form I conformation and its relationship with diaryl disulfides (Kopf, Deuten, Nakhdjavan, & Klar, 1979).

Hydrodesulfurization Catalysts : There is significant research into the hydrodesulfurization of derivatives of 2,8-Dimethyldibenzothiophene, with studies focusing on the development of highly active catalysts like MoS2, CoMoS2, and NiMoS2 for industrial applications (Yoosuk et al., 2008).

Laser Photo-Oxidative Degradation : Research has shown that laser irradiation in a non-polar phase can effectively degrade 4,6-dimethyldibenzothiophene, a related compound, which is useful in reducing sulfur contamination in fuel oil (Gondal, Masoudi, & Pola, 2008).

Nano-TiO2 in Desulfurization : Nano-TiO2 has been demonstrated to effectively remove dibenzothiophene from octane solutions without UV irradiation, showcasing its potential in fuel processing and purification (Li et al., 2016).

Biological Desulfurization : The use of Rhodococcus erythropolis H-2 in the biological desulfurization of dibenzothiophene derivatives highlights the potential of microbial processes in environmental applications (Ohshiro, Hirata, & Izumi, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

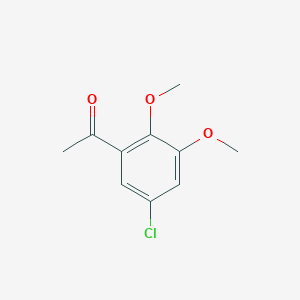

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethyldibenzothiophene | |

CAS RN |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.